N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Description
“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is a chemical compound that contains an adamantane moiety, which is a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties . It also contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of such compounds is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, N-(4-Chlorophenyl)adamantane-1-carboxamide was synthesized from 4-chloroaniline .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the adamantane and 1,3,4-thiadiazol moieties. The adamantane moiety is characterized by a high degree of symmetry . The 1,3,4-thiadiazol moiety is characterized by the presence of the =N-C-S- group and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the conversion of diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The selectivity for the sterically more accessible 3°-C–H bond over the 2°-position varies depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure. The adamantane moiety is characterized by unique physical and chemical properties . The 1,3,4-thiadiazol moiety is characterized by the presence of the =N-C-S- group and strong aromaticity of the ring .Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials. Further studies could also focus on developing more efficient synthesis methods and understanding its mechanism of action .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-4-2-1-3-14(15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOROHSLPMJWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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